molecular formula C14H14N2O B2872812 N-(2-methylquinolin-5-yl)cyclopropanecarboxamide CAS No. 333432-34-1

N-(2-methylquinolin-5-yl)cyclopropanecarboxamide

Cat. No.: B2872812
CAS No.: 333432-34-1
M. Wt: 226.279
InChI Key: PPCZPGGYTZMWAM-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)cyclopropanecarboxamide is a cyclopropane-containing amide derivative featuring a 2-methylquinoline moiety. Cyclopropanecarboxamides are frequently explored in medicinal chemistry due to their metabolic stability and diverse bioactivity profiles .

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-5-8-11-12(15-9)3-2-4-13(11)16-14(17)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCZPGGYTZMWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylquinolin-5-yl)cyclopropanecarboxamide typically involves the reaction of 2-methylquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2-methylquinolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: N-(2-methylquinolin-5-yl)cyclopropanecarboxamide is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxamide Derivatives

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key substituents of N-(2-methylquinolin-5-yl)cyclopropanecarboxamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
This compound ~C₁₄H₁₃N₃O ~239.28 2-methylquinolin-5-yl, cyclopropane Not explicitly reported
Lemborexant C₂₂H₂₀F₂N₄O₂ 410.42 Fluorophenyl, pyridinyl Dual orexin receptor antagonist
1-[5-ethyl-2-(propan-2-yloxy)pyridin-3-yl]-N-[(2-methylquinolin-5-yl)sulfonyl]-cyclopropanecarboxamide C₂₃H₂₆N₄O₄S ~454.54 Sulfonyl, ethyl, isopropoxy Pharmaceutical (WHO-listed)
Tozasertib Lactate C₂₃H₂₈N₈OS·xC₃H₆O₃ 464.59 (base) Piperazinyl, pyrimidinyl Antineoplastic (kinase inhibitor)
N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide C₁₁H₁₂ClNO₂ 225.67 Chloro, methoxyphenyl Not specified

Key Observations:

  • Quinoline vs. Heterocyclic Moieties: The target compound’s 2-methylquinolin-5-yl group distinguishes it from pyridine (lemborexant), thiazole (), or pyrimidine (tozasertib) derivatives. Quinoline’s aromaticity may enhance binding to hydrophobic pockets in proteins .
  • Fluorine atoms in lemborexant improve metabolic stability and electronegativity, critical for CNS penetration .
  • Molecular Weight : The target compound’s lower molecular weight (~239 g/mol) compared to tozasertib (464 g/mol) suggests better bioavailability under Lipinski’s Rule of Five .

Conformational and Crystallographic Insights

Crystal structures of cyclopropane derivatives (e.g., ) reveal that the cyclopropane ring adopts distinct conformations influencing binding. The rigid quinoline system in the target compound may restrict rotational freedom, enhancing receptor selectivity compared to flexible analogs like N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide .

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